2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound that features a cyclohexa-2,4-dien-1-one core substituted with a tert-butyl group and a naphthalen-1-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the condensation of 2,6-di-tert-butylphenol with naphthalen-1-ylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene . The reaction mixture is heated to around 145°C and piperidine is added as a base to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and oxidative stress mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: This compound has a similar cyclohexa-2,4-dien-1-one core but with different substituents.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound features a naphthalen-2-yl group and a triazole ring, showing structural similarities.
Uniqueness
2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of a tert-butyl group and a naphthalen-1-ylamino group on the cyclohexa-2,4-dien-1-one core
Properties
CAS No. |
215033-51-5 |
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Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-tert-butyl-6-(naphthalen-1-yliminomethyl)phenol |
InChI |
InChI=1S/C21H21NO/c1-21(2,3)18-12-6-10-16(20(18)23)14-22-19-13-7-9-15-8-4-5-11-17(15)19/h4-14,23H,1-3H3 |
InChI Key |
ULDNAUBPWNULEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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